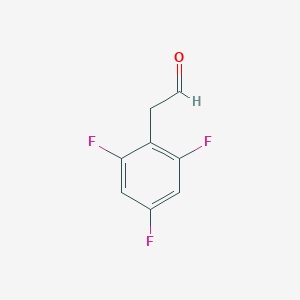

2-(2,4,6-Trifluorophenyl)acetaldehyde

Description

Properties

IUPAC Name |

2-(2,4,6-trifluorophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c9-5-3-7(10)6(1-2-12)8(11)4-5/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVNVODIGXAGOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CC=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627449 | |

| Record name | (2,4,6-Trifluorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111991-19-6 | |

| Record name | (2,4,6-Trifluorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Key Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to 2-(2,4,6-Trifluorophenyl)acetaldehyde for Advanced Chemical Synthesis

2-(2,4,6-Trifluorophenyl)acetaldehyde is a fluorinated aromatic aldehyde that serves as a highly valuable intermediate in organic synthesis. Its structure, characterized by a reactive acetaldehyde moiety attached to a heavily electron-deficient trifluorophenyl ring, makes it a unique and powerful tool for introducing fluorinated motifs into complex molecules.[1] The presence of three fluorine atoms at the 2, 4, and 6 positions significantly alters the electronic properties of the benzene ring, which in turn modulates the reactivity of the aldehyde group.[1] For researchers and professionals in drug development, compounds like this are of paramount importance. The incorporation of trifluoromethyl groups or fluorinated rings is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[2] This guide provides a comprehensive overview of the core properties, reactivity, synthesis, and handling of 2-(2,4,6-Trifluorophenyl)acetaldehyde.

Core Compound Identification and Properties

Precise identification is critical for sourcing and application. The primary identifiers and key physicochemical properties for this compound are summarized below. While extensive experimental data is not widely published, reliable predicted values and inferences from structurally similar compounds provide a strong working profile.

Table 1: Core Identifiers and Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 111991-19-6 | [1][3][4] |

| Molecular Formula | C₈H₅F₃O | [1][4] |

| Molecular Weight | 174.12 g/mol | [1][4] |

| IUPAC Name | 2-(2,4,6-trifluorophenyl)acetaldehyde | [1] |

| SMILES | O=CCc1c(F)cc(cc1F)F | [1][4] |

| InChI Key | FHVNVODIGXAGOT-UHFFFAOYSA-N | [1] |

| Physical State | Not specified (Likely a liquid at STP) | [1] |

| Solubility | Likely soluble in common organic solvents (e.g., methanol, acetone, halogenated solvents); limited water solubility. | [1] |

Note: Properties such as boiling point and density are not consistently reported in experimental literature and are often predicted values. Users should verify properties from their specific supplier's certificate of analysis.

Chemical Reactivity Profile

The chemical behavior of 2-(2,4,6-Trifluorophenyl)acetaldehyde is dictated by its two primary functional components: the aldehyde group and the trifluorinated aromatic ring.

Aldehyde Functionality : The aldehyde group is a site of high reactivity. It is susceptible to:

-

Oxidation : Can be readily oxidized to the corresponding carboxylic acid, 2-(2,4,6-trifluorophenyl)acetic acid.

-

Reduction : Can be reduced to form the primary alcohol, 2-(2,4,6-trifluorophenyl)ethanol.

-

Nucleophilic Addition : The carbonyl carbon is highly electrophilic and will readily undergo addition reactions with various nucleophiles (e.g., Grignard reagents, organolithiums, cyanides).

-

Acetal Formation : Reacts with alcohols under acidic conditions to form stable acetals, which can serve as a protecting group strategy.[5]

-

Condensation Reactions : Can participate in reactions like the Aldol or Wittig reaction, enabling carbon-carbon bond formation.[6]

Influence of the Trifluorophenyl Ring : The three strongly electron-withdrawing fluorine atoms have a profound impact. They decrease the electron density of the aromatic ring, which in turn inductively enhances the electrophilicity of the aldehyde's carbonyl carbon.[1] This makes the aldehyde group in this molecule potentially more reactive towards nucleophiles compared to its non-fluorinated counterpart, phenylacetaldehyde.

Caption: Potential reactivity pathways for 2-(2,4,6-Trifluorophenyl)acetaldehyde.

Proposed Synthesis Protocol

While multiple synthetic routes may exist, a common and reliable method for preparing aldehydes is the controlled oxidation of the corresponding primary alcohol. The following protocol outlines a plausible laboratory-scale synthesis of 2-(2,4,6-Trifluorophenyl)acetaldehyde from 2-(2,4,6-trifluorophenyl)ethanol.

Principle : This protocol utilizes Pyridinium Chlorochromate (PCC), a mild oxidizing agent that selectively converts primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. The reaction is typically performed in an anhydrous solvent like dichloromethane (DCM).

Experimental Workflow: Oxidation of 2-(2,4,6-Trifluorophenyl)ethanol

Materials:

-

2-(2,4,6-Trifluorophenyl)ethanol (1 equivalent)

-

Pyridinium Chlorochromate (PCC) (1.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Silica Gel

-

Diethyl Ether

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup : A dry, round-bottom flask equipped with a magnetic stir bar is charged with PCC (1.5 eq) and anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition : A solution of 2-(2,4,6-trifluorophenyl)ethanol (1.0 eq) in anhydrous DCM is added dropwise to the stirring suspension of PCC at room temperature.

-

Reaction Monitoring : The reaction mixture, which typically turns into a dark brown slurry, is stirred vigorously at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

-

Workup - Filtration : Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a short plug of silica gel to remove the chromium salts and excess PCC. The filter cake is washed thoroughly with additional diethyl ether.

-

Workup - Extraction : The combined organic filtrates are transferred to a separatory funnel and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration : The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude aldehyde is purified by flash column chromatography on silica gel to yield the final product, 2-(2,4,6-Trifluorophenyl)acetaldehyde.

Caption: Workflow for the synthesis of the target aldehyde via PCC oxidation.

Applications in Drug Discovery and Organic Synthesis

The primary application of 2-(2,4,6-Trifluorophenyl)acetaldehyde is as a versatile building block for constructing more complex molecular architectures.

-

Pharmaceutical Intermediates : Fluorinated compounds are integral to modern pharmaceuticals. The trifluorophenyl motif can enhance biological activity by improving metabolic stability (blocking sites of oxidative metabolism) and increasing binding affinity through favorable electrostatic interactions.[2] This aldehyde is a precursor for synthesizing various heterocyclic compounds and other scaffolds relevant to drug discovery.

-

Agrochemicals : Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides.

-

Fine Chemicals and Materials Science : It can be used in the synthesis of specialty chemicals and materials where the unique electronic properties imparted by the trifluorophenyl group are desirable.[7]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally related aldehydes (e.g., acetaldehyde, other fluorinated benzaldehydes) provides a strong basis for safe handling protocols.[8][9]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8][9]

-

Handling : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8] Keep away from heat, sparks, open flames, and other sources of ignition, as aldehydes can be flammable.[10][11] Avoid contact with skin and eyes.[8]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][10] For long-term stability, refrigeration (2-8°C) is recommended.[8] The compound may be air-sensitive, and storage under an inert atmosphere (e.g., nitrogen) may be advisable.[8]

-

Incompatible Materials : Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[8]

-

First Aid :

-

Eyes : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8][9]

-

Skin : Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation occurs.[8][9]

-

Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]

-

Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8]

-

References

- Vulcanchem. 2-(2,4,6-Trifluorophenyl)acetaldehyde - 111991-19-6.

- BLD Pharm. 111991-19-6 | 2-(2,4,6-Trifluorophenyl)acetaldehyde.

- Fisher Scientific.

- Sigma-Aldrich.

- CPAChem.

- EvitaChem. Buy 2-(4-Fluorophenyl)-2-oxoacetaldehyde.

- Airgas.

- SIGMA-ALDRICH. Acetaldehyde.

- Arctom. CAS NO. 111991-19-6 | 2-(2,4,6-TRIFLUOROPHENYL)ACETALDEHYDE.

- BenchChem. Exploring 2-(Triphenylphosphoranylidene)

- Journal of Biomedical Research & Environmental Sciences.

- Organic Syntheses. Acetal.

Sources

- 1. 2-(2,4,6-Trifluorophenyl)acetaldehyde (111991-19-6) for sale [vulcanchem.com]

- 2. jelsciences.com [jelsciences.com]

- 3. 111991-19-6|2-(2,4,6-Trifluorophenyl)acetaldehyde|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. innospk.com [innospk.com]

- 7. Buy 2-(4-Fluorophenyl)-2-oxoacetaldehyde (EVT-317157) | 403-32-7 [evitachem.com]

- 8. fishersci.com [fishersci.com]

- 9. airgas.com [airgas.com]

- 10. cpachem.com [cpachem.com]

- 11. bmrservice.com [bmrservice.com]

Synthesis of 2-(2,4,6-Trifluorophenyl)acetaldehyde: A Comprehensive Technical Guide

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic routes for preparing 2-(2,4,6-Trifluorophenyl)acetaldehyde, a key building block in the development of various pharmaceuticals and agrochemicals.[1] The unique electronic properties conferred by the trifluorinated phenyl ring make this aldehyde a valuable intermediate in organic synthesis.[2] This document explores multiple synthetic strategies, delving into the underlying mechanisms, experimental considerations, and protocol specifics. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Fluorinated Phenylacetaldehydes

The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties.[1] In the context of medicinal chemistry, fluorination is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. 2-(2,4,6-Trifluorophenyl)acetaldehyde, with its highly electron-deficient aromatic ring, serves as a versatile precursor for a range of more complex molecular architectures.[1][2] Its aldehyde functionality provides a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, making it a crucial intermediate in the synthesis of novel therapeutic agents and specialized chemical products.

This guide will dissect several viable synthetic pathways to 2-(2,4,6-Trifluorophenyl)acetaldehyde, providing a critical analysis of each approach to aid researchers in selecting the most suitable method for their specific needs.

Synthetic Strategies and Mechanistic Insights

The synthesis of 2-(2,4,6-Trifluorophenyl)acetaldehyde can be approached through several distinct strategies, each with its own set of advantages and challenges. We will explore the following core methodologies:

-

Oxidation of 2-(2,4,6-Trifluorophenyl)ethanol: A direct and often high-yielding approach.

-

Rearrangement of a Substituted Epoxide: A more complex but potentially stereoselective route.

-

Darzens Condensation of 2,4,6-Trifluorobenzaldehyde: A classic method for α,β-epoxy ester synthesis, followed by rearrangement.

-

Homologation of 2,4,6-Trifluorobenzaldehyde via Wittig Reaction: A versatile method for chain extension.

Oxidation of 2-(2,4,6-Trifluorophenyl)ethanol

This is arguably the most straightforward approach, relying on the selective oxidation of the corresponding primary alcohol, 2-(2,4,6-Trifluorophenyl)ethanol. The success of this method hinges on the choice of a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

2.1.1. Mechanistic Rationale

The oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. Reagents such as Pyridinium Chlorochromate (PCC), Pyridinium Dichromate (PDC), or Swern and Dess-Martin periodinane oxidations are commonly employed. The Ley-Griffith oxidation, utilizing tetra-n-propylammonium perruthenate (TPAP) as a catalytic oxidant with N-methylmorpholine N-oxide (NMO) as a co-oxidant, is a particularly mild and effective method.[3] The mechanism generally involves the formation of a chromate ester (for Cr(VI) reagents) or a similar intermediate, followed by an E2-like elimination of a proton from the carbinol carbon to yield the aldehyde.

2.1.2. Experimental Workflow: Oxidation

Sources

An In-Depth Technical Guide to the Spectral Analysis of 2-(2,4,6-Trifluorophenyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4,6-Trifluorophenyl)acetaldehyde is an organofluorine compound of interest in synthetic chemistry and drug discovery. Its trifluorinated phenyl ring and reactive aldehyde functionality make it a valuable building block for the synthesis of more complex molecules with potential biological activity. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectral data.

Figure 1: Molecular Structure of 2-(2,4,6-Trifluorophenyl)acetaldehyde

The key structural features that will dominate the spectra are:

-

A symmetrically substituted 2,4,6-trifluorophenyl ring.

-

An acetaldehyde moiety directly attached to the aromatic ring.

¹H NMR Spectroscopy: Predicted Data and Interpretation

Proton NMR spectroscopy will provide information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | Triplet | 1H | -CHO |

| ~6.7 | Triplet | 2H | Ar-H |

| ~3.8 | Doublet | 2H | -CH₂- |

Interpretation:

-

Aldehydic Proton (-CHO): The proton of the aldehyde group is expected to appear far downfield, around 9.8 ppm, due to the strong deshielding effect of the adjacent carbonyl group. It is predicted to be a triplet due to coupling with the two protons of the adjacent methylene (-CH₂-) group.

-

Aromatic Protons (Ar-H): The two protons on the trifluorinated phenyl ring are chemically equivalent due to the symmetry of the molecule. They are expected to resonate at approximately 6.7 ppm. The signal should appear as a triplet due to coupling with the two neighboring fluorine atoms at positions 2 and 6.

-

Methylene Protons (-CH₂-): The two protons of the methylene group are expected to resonate around 3.8 ppm. This signal will be a doublet due to coupling with the single aldehydic proton.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

Carbon-13 NMR provides insights into the carbon framework of the molecule. The presence of fluorine atoms will lead to characteristic C-F couplings.

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment |

| ~198 | - | C HO |

| ~162 | Large (¹JCF ≈ 250 Hz) | C -F (C2, C6) |

| ~160 | Large (¹JCF ≈ 250 Hz) | C -F (C4) |

| ~110 | - | C -CH₂ |

| ~100 | Moderate (²JCF ≈ 25 Hz) | Ar-C H |

| ~45 | - | -C H₂- |

Interpretation:

-

Carbonyl Carbon (CHO): The carbonyl carbon of the aldehyde is the most deshielded carbon and is expected to appear at the lowest field, around 198 ppm.

-

Aromatic Carbons Attached to Fluorine (C-F): The carbons directly bonded to fluorine (C2, C4, C6) will show very large one-bond coupling constants (¹JCF) of approximately 250 Hz and will be significantly shifted downfield due to the electronegativity of fluorine.

-

Aromatic Carbon Attached to the Acetaldehyde Moiety (C-CH₂): This quaternary carbon will be found around 110 ppm.

-

Aromatic Carbons Attached to Hydrogen (Ar-CH): These carbons will appear around 100 ppm and will exhibit a smaller two-bond coupling (²JCF) to the adjacent fluorine atoms.

-

Methylene Carbon (-CH₂-): The aliphatic methylene carbon will be the most shielded carbon, appearing at the highest field, around 45 ppm.

Mass Spectrometry (MS): Predicted Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula is C₈H₅F₃O, with a molecular weight of 174.12 g/mol .[1]

Predicted Key Fragments:

| m/z | Fragment |

| 174 | [M]⁺ (Molecular Ion) |

| 145 | [M - CHO]⁺ |

| 127 | [C₆H₂F₃]⁺ |

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 174. The most likely fragmentation pathway involves the loss of the formyl radical (-CHO), leading to a significant peak at m/z 145. Further fragmentation could involve the loss of the entire acetaldehyde side chain, resulting in a fragment corresponding to the trifluorophenyl cation at m/z 127.

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway

Infrared (IR) Spectroscopy: Predicted Absorptions

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3000 | Medium | C-H stretch (aromatic and aliphatic) |

| ~2720, ~2820 | Weak | C-H stretch (aldehyde) |

| ~1730 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1100-1350 | Strong | C-F stretch |

Interpretation:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic ring and the aliphatic chain in the 2900-3000 cm⁻¹ region. The aldehydic C-H stretch typically appears as two weak bands around 2720 and 2820 cm⁻¹.

-

C=O Stretching: A very strong and sharp absorption band around 1730 cm⁻¹ is the hallmark of the carbonyl group in the aldehyde.

-

C=C Stretching: Aromatic C=C stretching vibrations will be observed in the 1480-1600 cm⁻¹ region.

-

C-F Stretching: Strong absorption bands in the 1100-1350 cm⁻¹ region will be indicative of the C-F bonds.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(2,4,6-Trifluorophenyl)acetaldehyde in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Mass Spectrometry (EI):

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

IR Spectroscopy (ATR):

-

Sample Preparation: Place a small drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction using the spectrum of the clean ATR crystal.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of 2-(2,4,6-Trifluorophenyl)acetaldehyde. The interpretations are grounded in the fundamental principles of spectroscopy and are supported by data from analogous compounds. This information serves as a valuable resource for scientists engaged in the synthesis, purification, and characterization of this and related fluorinated compounds, enabling more efficient and accurate research and development.

References

-

SpectraBase. 2-(3-Fluorophenyl)acetaldehyde. [Link]

-

PubChem. 2-(4-Fluorophenyl)acetaldehyde. [Link]

-

PubChem. 2,4,6-Trifluorotoluene. [Link]

-

Restek. Trifluorotoluene. [Link]

-

Wikipedia. Trifluorotoluene. [Link]

Sources

Navigating the Synthesis and Handling of 2-(2,4,6-Trifluorophenyl)acetaldehyde: A Technical Guide for the Research Scientist

For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities is a daily reality. Among these, fluorinated aromatic compounds hold a significant place due to their unique properties that can enhance the pharmacological profiles of drug candidates. This guide provides an in-depth technical overview of the safety and handling considerations for 2-(2,4,6-Trifluorophenyl)acetaldehyde, a valuable, yet potentially hazardous, building block in medicinal chemistry.

Section 1: Chemical Identity and Hazard Assessment

2-(2,4,6-Trifluorophenyl)acetaldehyde (CAS No. 111991-19-6) is an organic compound with the molecular formula C₈H₅F₃O and a molecular weight of 174.12 g/mol .[1] Its structure is characterized by a trifluorinated phenyl ring attached to an acetaldehyde moiety. The presence of both the aldehyde functional group and the halogenated aromatic ring dictates its reactivity and toxicological profile.

1.1. Inferred Hazard Profile:

Based on the known hazards of similar compounds, 2-(2,4,6-Trifluorophenyl)acetaldehyde should be treated as a hazardous substance with the following potential risks:

-

Irritant: Likely to cause irritation to the skin, eyes, and respiratory tract.[2]

-

Harmful if Swallowed or Inhaled: Ingestion and inhalation may lead to adverse health effects.[2]

-

Unknown Toxicological Properties: The specific toxicological properties of this compound have not been fully investigated.[2] Therefore, it should be handled with the utmost caution, assuming a high degree of toxicity.

The trifluorinated phenyl group can influence the compound's metabolic fate and potential for bioaccumulation. Fluorinated compounds can exhibit a range of toxicities, and some can be metabolized to toxic byproducts.[3] The aldehyde group is reactive and can participate in various biological interactions.

Table 1: Physicochemical Properties of 2-(2,4,6-Trifluorophenyl)acetaldehyde and Related Compounds

| Property | 2-(2,4,6-Trifluorophenyl)acetaldehyde | 2,4,6-Trifluorobenzaldehyde (Analogue) | Phenylacetaldehyde (Analogue) |

| CAS Number | 111991-19-6[4] | 58551-83-0[5] | 122-78-1 |

| Molecular Formula | C₈H₅F₃O[1] | C₇H₃F₃O[5] | C₈H₈O |

| Molecular Weight | 174.12 g/mol [1] | 176.10 g/mol [5] | 120.15 g/mol |

| Physical State | Not specified (Likely a liquid or low-melting solid) | Solid[5] | Liquid |

| Boiling Point | Not available | 163-164 °C / 760 mmHg[5] | 193-194 °C / 760 mmHg |

| Flash Point | Not available | 62 °C / 143.6 °F[5] | 70 °C / 158 °F |

| Solubility | Likely soluble in organic solvents | No data available | Insoluble in water, soluble in ethanol and ether |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure risk.

2.1. Engineering Controls:

All manipulations of 2-(2,4,6-Trifluorophenyl)acetaldehyde should be conducted in a well-ventilated laboratory.

-

Chemical Fume Hood: All work, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to prevent the inhalation of vapors.[2]

-

Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in the immediate work area.[2]

2.2. Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[6]

-

Skin Protection:

-

Gloves: Chemically resistant gloves are mandatory. Butyl rubber or nitrile gloves are generally recommended for handling aldehydes.[6] Always inspect gloves for any signs of degradation or puncture before use.

-

Lab Coat: A flame-resistant lab coat should be worn at all times.

-

Apron: For larger scale work or when there is a significant splash hazard, a chemically resistant apron should be worn over the lab coat.

-

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required.[6] It is important to note that disposable dust masks do not provide protection against organic vapors.[6]

Caption: PPE selection workflow for handling 2-(2,4,6-Trifluorophenyl)acetaldehyde.

Section 3: Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial to prevent accidental exposure and ensure the stability of the compound.

3.1. Handling:

-

Avoid Contact: Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[7]

-

Good Housekeeping: Practice good personal hygiene. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[7]

-

Inert Atmosphere: For long-term storage and to prevent oxidation of the aldehyde, it is advisable to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).[8]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[9]

3.2. Storage:

-

Container: Store in a tightly sealed, properly labeled container.[2]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]

Section 4: Emergency Procedures

A well-defined emergency response plan is critical for mitigating the consequences of an accidental exposure or spill.

4.1. First Aid Measures:

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Inhalation: If vapors are inhaled, immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7]

-

Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.[6]

-

Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.[6]

-

Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

4.2. Spill Response:

Prompt and correct spill response is essential to prevent the spread of contamination and minimize exposure.

-

Small Spills:

-

Evacuate non-essential personnel from the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

-

Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water.

-

-

Large Spills:

-

Evacuate the entire laboratory and alert others in the vicinity.

-

Contact the institution's emergency response team or local emergency services.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Caption: Emergency spill response flowchart for 2-(2,4,6-Trifluorophenyl)acetaldehyde.

Section 5: Waste Disposal

All waste containing 2-(2,4,6-Trifluorophenyl)acetaldehyde must be handled as hazardous waste.

-

Waste Segregation: Collect all waste, including contaminated absorbent materials and disposable PPE, in a designated, properly labeled, and sealed container for halogenated organic waste.[10] Do not mix with non-halogenated waste streams.[10]

-

Disposal Procedures: Dispose of the hazardous waste through a licensed and approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[10][11] Incineration at high temperatures is a common disposal method for halogenated organic compounds.[12][13]

Conclusion

The safe and responsible handling of 2-(2,4,6-Trifluorophenyl)acetaldehyde is paramount for the protection of researchers and the environment. While specific toxicological data for this compound is limited, a conservative approach based on the known hazards of aromatic aldehydes and fluorinated organic compounds is essential. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to strict handling and storage protocols, and being prepared for emergencies, scientists can confidently and safely utilize this valuable chemical intermediate in their research and development endeavors.

References

-

Homework.Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Retrieved from [Link]

-

Twilton, J., Le, C., & MacMillan, D. W. (2017). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Journal of the American Chemical Society, 139(38), 13279–13282. [Link]

-

Perfumer's Apprentice. (2021, October 12). SAFETY DATA SHEET: Aldehyde C-8. Retrieved from [Link]

- Siegemund, G., Schwertfeger, W., Feiring, A., Smart, B., Behr, F., Vogel, H., & McKusick, B. (2000). Fluorine Compounds, Organic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

-

Dou-Issa, A., Bazer-Bachi, D., & Le Derf, F. (2006). Photochemical reactivity of trifluoromethyl aromatic amines: the example of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF). Photochemical & Photobiological Sciences, 5(1), 86–92. [Link]

-

ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

-

Chemical Safety Facts. (n.d.). Aldehydes. Retrieved from [Link]

-

University of Washington. (2017, January). Formaldehyde, Formalin, Paraformaldehyde Safe Work Practices. Retrieved from [Link]

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

- El-Naas, M. H., Al-Zuhair, S., & Al-Lobaney, A. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Procedia Engineering, 184, 449-456.

-

Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

-

MyCPR NOW. (n.d.). First Aid Strategies for Managing Exposure to Toxic Substances. Retrieved from [Link]

-

Ministry of Health, Kingdom of Saudi Arabia. (2019, May 28). First Aid - Chemical Poisoning. Retrieved from [Link]

- Roy, K., & Das, R. N. (2024). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. SAR and QSAR in Environmental Research, 35(4), 285-310.

-

Kennedy, G. L. (1990). Toxicology of the fluoroalkenes: Review and research needs. Critical Reviews in Toxicology, 21(2), 149-170. [Link]

-

Liu, Z., & Liu, J. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(16), 11127–11137. [Link]

-

Guelfo, J. L., & Adamson, D. T. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 735–736. [Link]

- Zuyev, L. A. (1962). Toxicology of Some Fluoro-Organic Compounds.

-

Fluoropharm. (n.d.). 111991-20-9 | 2-(2,4,5-Trifluorophenyl)acetaldehyde. Retrieved from [Link]

- Stahl, T., Mattern, D., & Brunn, H. (2011). Toxicology of perfluorinated compounds. Environmental Sciences Europe, 23(1), 38.

-

Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Retrieved from [Link]

-

Joudan, S., De Silva, A. O., & Young, C. J. (2021). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. Water, 13(17), 2378. [Link]

-

Joint Entrance Examination (Advanced). (2026). Syllabus. Retrieved from [Link]

-

Frostburg State University Chemistry Department. (2018, March 30). Halogenation of benzene - fluorination and iodination [Video]. YouTube. [Link]

Sources

- 1. 2-(2,4,6-Trifluorophenyl)acetaldehyde (111991-19-6) for sale [vulcanchem.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 111991-19-6|2-(2,4,6-Trifluorophenyl)acetaldehyde|BLD Pharm [bldpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. homework.study.com [homework.study.com]

- 7. johndwalsh.com [johndwalsh.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 11. nipissingu.ca [nipissingu.ca]

- 12. researchgate.net [researchgate.net]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

solubility of 2-(2,4,6-Trifluorophenyl)acetaldehyde in common lab solvents

An In-Depth Technical Guide

Topic: Solubility of 2-(2,4,6-Trifluorophenyl)acetaldehyde in Common Lab Solvents Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2,4,6-Trifluorophenyl)acetaldehyde, a key intermediate in synthetic chemistry. Due to the limited availability of direct experimental data, this document establishes a robust theoretical framework to predict its solubility based on first principles of physical organic chemistry. We delve into the molecular structure, the influence of trifluorination on intermolecular forces, and the role of the aldehyde functional group. Furthermore, this guide presents detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate precise data tailored to their specific applications. The content is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and practical understanding for professionals in research and drug development.

Introduction: The Significance of 2-(2,4,6-Trifluorophenyl)acetaldehyde

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1] 2-(2,4,6-Trifluorophenyl)acetaldehyde is a valuable building block, combining a reactive aldehyde functional group with a highly electron-deficient aromatic ring. Its utility in the synthesis of novel pharmaceuticals and agrochemicals is significant.

A thorough understanding of a compound's solubility is a non-negotiable prerequisite for its successful application. Solubility dictates the choice of reaction media, purification methods (such as crystallization and chromatography), and formulation strategies.[2] This guide provides the foundational knowledge and practical methodologies to accurately assess and predict the solubility of 2-(2,4,6-Trifluorophenyl)acetaldehyde across a spectrum of common laboratory solvents.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[3]

Molecular Structure and Polarity Analysis

The structure of 2-(2,4,6-Trifluorophenyl)acetaldehyde contains two key regions influencing its polarity:

-

The Aldehyde Group (-CHO): The carbon-oxygen double bond is highly polarized, with a significant partial negative charge (δ-) on the oxygen and a partial positive charge (δ+) on the carbon. This makes the aldehyde group a strong hydrogen bond acceptor and capable of significant dipole-dipole interactions.[4]

-

The 2,4,6-Trifluorophenyl Ring: The three fluorine atoms are highly electronegative, inducing a strong electron-withdrawing effect on the phenyl ring. This creates significant C-F bond dipoles. While the symmetrical substitution pattern might reduce the overall molecular dipole moment compared to a mono-substituted ring, the region is electron-poor and contributes to the molecule's overall polarity and potential for dipole-dipole and quadrupole interactions.[5]

The combination of the polar aldehyde head and the moderately polar, fluorinated ring suggests that the molecule as a whole possesses significant polarity.

The Critical Role of Intermolecular Forces

-

Dipole-Dipole Interactions: The inherent polarity of both the aldehyde and the trifluorinated ring will lead to strong dipole-dipole attractions with polar solvents like acetone, ethyl acetate, and dichloromethane.

-

Hydrogen Bonding: The aldehyde oxygen can act as a hydrogen bond acceptor from protic solvents such as water, methanol, and ethanol.[6][7] The strength of these interactions is crucial for solubility in these media. The compound itself lacks a hydrogen bond donor.

-

London Dispersion Forces: These forces are present in all interactions and will be the primary mode of interaction with nonpolar solvents like hexane and cyclohexane.

-

Impact of Fluorination: Fluorination has complex effects on solubility. While increasing polarity, the trifluorophenyl group is also hydrophobic. Fluorine atoms are poor hydrogen bond acceptors.[8] However, the introduction of fluorine can disrupt crystal lattice energy and weaken π-π stacking between solute molecules, which can paradoxically enhance solubility by making it easier for solvent molecules to surround the solute.[9][10]

Predicted Solubility Profile

Based on the theoretical principles, a predicted solubility profile for 2-(2,4,6-Trifluorophenyl)acetaldehyde can be established. This serves as a practical starting point for experimental design.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions between the solvent and the polar aldehyde and trifluorophenyl groups. |

| Polar Protic | Methanol, Ethanol | High to Medium | Capable of hydrogen bonding with the aldehyde oxygen, in addition to dipole-dipole interactions. Solubility may decrease with longer alcohol carbon chains. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Similar polarity and ability to engage in dipole-dipole interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Medium | Moderate polarity allows for favorable dipole-dipole interactions. |

| Esters | Ethyl Acetate | High | Strong dipole-dipole interactions. |

| Nonpolar | Hexane, Cyclohexane, Toluene | Low to Insoluble | Mismatch in polarity. Only weak London dispersion forces can be established between solute and solvent. |

| Aqueous | Water | Low to Insoluble | Despite the potential for hydrogen bonding, the large, hydrophobic trifluorophenyl group is expected to dominate, limiting aqueous solubility.[11] |

Experimental Determination of Solubility

To move from prediction to empirical fact, rigorous experimental validation is required. The following protocols are designed to be self-validating and scientifically sound.

Critical Safety Precautions

-

Handling: 2-(2,4,6-Trifluorophenyl)acetaldehyde should be handled in a well-ventilated chemical fume hood.[12] Aldehydes can be respiratory and skin irritants.[13][14] Fluorinated organic compounds require careful handling to avoid absorption.[12]

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[15]

-

Peroxide Formation: Like many aldehydes, this compound may be susceptible to air oxidation and peroxide formation over time. Store under an inert atmosphere, protected from light, and at recommended temperatures (e.g., 2-8 °C).[13][16]

-

Spills: Have appropriate spill cleanup materials ready.

Protocol for Qualitative Solubility Assessment

This rapid method provides a binary "soluble" or "insoluble" result, useful for initial solvent screening.

Methodology:

-

Add approximately 20-30 mg of 2-(2,4,6-Trifluorophenyl)acetaldehyde to a small, dry test tube.

-

Add the chosen solvent dropwise, starting with 0.5 mL.

-

Vigorously agitate the mixture for 20-30 seconds using a vortex mixer.

-

Visually inspect the solution against a contrasting background. The absence of any solid particles or a second liquid phase (cloudiness, droplets) indicates solubility.

-

If the compound has not fully dissolved, add another 0.5 mL of solvent and repeat the agitation and observation. Continue up to a total volume of 3 mL.

-

Record the compound as "soluble," "partially soluble," or "insoluble" in the given solvent at that approximate concentration.[17]

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility.[18] It relies on creating a saturated solution and then measuring the concentration of the dissolved solute.

Methodology:

-

Preparation: Add an excess amount of 2-(2,4,6-Trifluorophenyl)acetaldehyde to a sealed, airtight container (e.g., a screw-cap vial). The key is to ensure solid material remains undissolved at equilibrium.

-

Solvent Addition: Add a precisely known volume or mass of the desired solvent to the container.

-

Equilibration: Place the sealed container in a constant-temperature shaker bath. Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The choice of 24-72 hours is to ensure that the dissolution process, which can be slow, has reached a true thermodynamic equilibrium.

-

Phase Separation: Allow the container to stand undisturbed at the same constant temperature until the excess, undissolved solid has settled completely. Centrifugation at the same temperature can be used to accelerate this process.

-

Sampling: Carefully withdraw a known volume of the clear, supernatant liquid (the saturated solution). It is critical not to disturb the solid residue. Using a filter syringe (e.g., 0.22 µm PTFE) is highly recommended to remove any suspended microparticles.

-

Analysis: Quantify the concentration of the solute in the sampled solution using a suitable analytical technique (e.g., HPLC-UV, GC-FID, or quantitative NMR). A pre-established calibration curve is required for accurate quantification.

-

Calculation: Express the solubility in standard units, such as mg/mL, g/L, or mol/L.

Data Presentation and Solvent Properties

For comparative purposes, the properties of common laboratory solvents are provided below.

| Solvent | Polarity Index[19] | Dielectric Constant (20°C)[20] | Type |

| Water | 10.2 | 80.1 | Polar Protic |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 47.0 | Polar Aprotic |

| Acetonitrile | 5.8 | 37.5 | Polar Aprotic |

| Methanol | 5.1 | 32.7 | Polar Protic |

| Ethanol | 4.3 | 24.6 | Polar Protic |

| Acetone | 5.1 | 20.7 | Polar Aprotic |

| Dichloromethane (DCM) | 3.1 | 9.08 | Halogenated |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | Ether |

| Ethyl Acetate | 4.4 | 6.02 | Ester |

| Chloroform | 4.1 | 4.81 | Halogenated |

| Diethyl Ether | 2.8 | 4.34 | Ether |

| Toluene | 2.4 | 2.38 | Nonpolar |

| Cyclohexane | 0.2 | 2.02 | Nonpolar |

| Hexane | 0.1 | 1.88 | Nonpolar |

Visualized Workflows and Concepts

Diagrams created with Graphviz provide clear, visual summaries of complex processes and relationships.

Caption: Workflow for the quantitative shake-flask solubility method.

Caption: Dominant intermolecular forces influencing solubility.

Conclusion

The solubility of 2-(2,4,6-Trifluorophenyl)acetaldehyde is a multifaceted property governed by a balance of strong polar interactions and hydrophobicity. While it is predicted to have high solubility in a range of polar aprotic, halogenated, and ester solvents, its solubility is expected to be limited in nonpolar and aqueous media. This guide provides the essential theoretical background to understand these behaviors and the robust experimental protocols necessary to quantify them accurately. For researchers in drug discovery and process development, applying these principles and methods will facilitate efficient and informed decision-making in the handling and application of this versatile fluorinated intermediate.

References

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

Williamson, K. L., & Masters, K. M. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts. [Link]

-

(n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

(n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Texas at Dallas. [Link]

-

(n.d.). COMMON SOLVENT PROPERTIES. University of Rochester. [Link]

-

Zhang, Y., et al. (2024). High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. MDPI. [Link]

-

(n.d.). solubility experimental methods.pptx. Slideshare. [Link]

-

(2016). Common Organic Solvents - Table of Properties. Scribd. [Link]

-

Rong, S., et al. (2021). Prediction of the solubility of fluorinated gases in ionic liquids by machine learning with COSMO-RS-based descriptors. ResearchGate. [Link]

-

(n.d.). Solvent. Wikipedia. [Link]

-

Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Erowid. [Link]

-

Szala-Bilnik, J., et al. (2016). Fluorination effect on the solubility of C60 in a bis(trifluoromethimide based)imide based ionic liquid. ResearchGate. [Link]

-

Jarray, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]

-

(n.d.). Can intermolecular forces lead to lower solubility? Quora. [Link]

-

Cani, S., et al. (2014). Solubility of water in fluorocarbons: Experimental and COSMO-RS prediction results. ResearchGate. [Link]

-

CPAChem. (2023). Safety data sheet - Acetaldehyde. [Link]

-

Dittmar, M., et al. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. ACS Publications. [Link]

-

(n.d.). How do intermolecular forces influence solubility? Quora. [Link]

-

Sankaran, S., et al. (2018). Influence of Fluorination on Single-Molecule Unfolding and Rupture Pathways of a Mechanostable Protein Adhesion Complex. NIH. [Link]

-

Agilent. (2024). Acetaldehyde - Safety Data Sheet. [Link]

-

Ali, A., et al. (2024). Revealing Intermolecular Interactions and Electronic Properties in the Hydrogen-Bonded Complexes of Alcohols-Acetaldehyde at 308 K by Ultrasonic and DFT Studies. ChemistrySelect. [Link]

-

Solubility of Things. (n.d.). Phenylacetaldehyde. [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. [Link]

- Hoffman, L. F. (1953). Method for stabilizing and purifying phenylacetaldehyde.

-

Wouters, J., et al. (2018). Intermolecular Hydrogen Bonding Directed by Aryl−Perfluoroaryl π−π Stacking Interactions. MOST Wiedzy. [Link]

-

Liniger, M., et al. (2014). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. [Link]

-

Airgas. (2021). SAFETY DATA SHEET - Acetaldehyde. [Link]

-

Liniger, M., et al. (2014). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. ResearchGate. [Link]

-

Dalvit, C., & Vulpetti, A. (2016). Weak Intermolecular Hydrogen Bonds with Fluorine: Detection and Implications for Enzymatic/Chemical Reactions, Chemical Properties, and Ligand/Protein Fluorine NMR Screening. PubMed. [Link]

-

PubChem. (n.d.). 2,4,6-Trifluorophenol. [Link]

-

(n.d.). Phenylacetaldehyde. Wikipedia. [Link]

-

(n.d.). Polar Molecules Tutorial: How to determine polarity in a molecule. YouTube. [Link]

-

(n.d.). Understanding Common Lab Solvents. Lab Manager. [Link]

-

(n.d.). An overview on Common Organic Solvents and their Toxicity. ResearchGate. [Link]

-

(n.d.). Chemical Safety Guidelines - PMSF and HF Releasers. Princeton University. [Link]

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. Solvent - Wikipedia [en.wikipedia.org]

- 4. physchemres.org [physchemres.org]

- 5. chimia.ch [chimia.ch]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

- 8. Weak Intermolecular Hydrogen Bonds with Fluorine: Detection and Implications for Enzymatic/Chemical Reactions, Chemical Properties, and Ligand/Protein Fluorine NMR Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-(2,4,6-Trifluorophenyl)acetaldehyde (111991-19-6) for sale [vulcanchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. agilent.com [agilent.com]

- 15. airgas.com [airgas.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. youtube.com [youtube.com]

- 19. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 20. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Commercial Availability and Synthetic Utility of 2-(2,4,6-Trifluorophenyl)acetaldehyde

Abstract

This technical guide provides an in-depth analysis of 2-(2,4,6-Trifluorophenyl)acetaldehyde (CAS No. 111991-19-6), a specialized organofluorine building block relevant to researchers, medicinal chemists, and drug development professionals. The guide delineates the current commercial availability landscape, offers insights into plausible synthetic routes for instances of limited stock, discusses its potential applications in modern drug discovery, and outlines critical safety and handling protocols. By synthesizing information from chemical suppliers, safety data, and established chemical principles, this document serves as a comprehensive resource for scientists interested in leveraging this unique reagent.

Introduction: The Strategic Value of Fluorinated Building Blocks

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, can profoundly alter a compound's physicochemical properties, including its lipophilicity, metabolic stability, pKa, and binding affinity.[1] These modifications can lead to enhanced pharmacological profiles, making trifluoromethylated building blocks highly sought after in the discovery of new chemical entities.[1]

2-(2,4,6-Trifluorophenyl)acetaldehyde is an aldehyde functionalized with a symmetrically trifluorinated phenyl ring. This specific substitution pattern creates a unique electronic environment that can influence molecular interactions and reactivity. This guide addresses the primary challenge for researchers: securing a reliable supply of this reagent. We will explore its commercial availability, potential for in-house synthesis, and strategic applications.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of 2-(2,4,6-Trifluorophenyl)acetaldehyde is essential for its effective use in synthesis and research. The presence of three highly electronegative fluorine atoms on the aromatic ring, combined with the reactive aldehyde group, defines its chemical behavior.[2]

| Property | Value | Source |

| CAS Number | 111991-19-6 | [2][3] |

| Molecular Formula | C₈H₅F₃O | [2][3] |

| Molecular Weight | 174.12 g/mol | [2][3] |

| IUPAC Name | 2-(2,4,6-trifluorophenyl)acetaldehyde | [2] |

| SMILES | O=CCc1c(F)cc(F)cc1F | [3][4] |

| InChI Key | FHVNVODIGXAGOT-UHFFFAOYSA-N | [2] |

Commercial Availability Landscape

The acquisition of specialized chemical reagents is a critical step in the research and development workflow. An analysis of the market indicates that 2-(2,4,6-Trifluorophenyl)acetaldehyde is available from several suppliers, though its status often fluctuates between "in-stock" and "temporarily out of stock," suggesting it may be produced in batches or synthesized on demand.

Table of Known Suppliers:

| Supplier | CAS Number | Notes |

| BLD Pharm | 111991-19-6 | Often listed, but stock status may vary.[3] |

| Vulcanchem | 111991-19-6 | Listed as a qualified product.[2] |

| Arctom | 111991-19-6 | Catalog item with listed chemical properties.[4] |

Sourcing Strategy: Given the potential for intermittent availability, a multi-step sourcing strategy is recommended for researchers. This involves initial catalog searches followed by direct inquiries for custom synthesis if the compound is not readily available.

Caption: Proposed synthesis of the target compound via alcohol oxidation.

Detailed Experimental Protocol (Hypothetical):

This protocol describes the oxidation of 2-(2,4,6-Trifluorophenyl)ethanol using Pyridinium Chlorochromate (PCC), a common and relatively mild oxidizing agent suitable for converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.

Materials:

-

2-(2,4,6-Trifluorophenyl)ethanol

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica Gel

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, magnetic stirrer, and other standard glassware

Procedure:

-

Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM.

-

Reagent Addition: To the DCM, add PCC (approximately 1.5 equivalents relative to the alcohol) and a small amount of silica gel (to adsorb byproducts). Stir the resulting suspension.

-

Substrate Addition: Dissolve 2-(2,4,6-Trifluorophenyl)ethanol (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring PCC suspension at room temperature.

-

Causality: Dropwise addition is crucial to control the reaction temperature, as the oxidation is exothermic. Maintaining room temperature prevents potential side reactions and degradation of the desired aldehyde product.

-

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting alcohol spot and the appearance of a new, lower Rf spot (the aldehyde) indicates reaction completion. This typically takes 2-4 hours.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.

-

Filtration: Filter the mixture through a pad of silica gel to remove the chromium salts and other solid byproducts. Wash the filter cake thoroughly with additional diethyl ether.

-

Self-Validation: A color change from the dark brown of the reaction mixture to a clear or pale-yellow filtrate provides a visual cue that the chromium byproducts have been successfully removed.

-

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be further purified by flash column chromatography on silica gel if necessary.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.

Applications in Research and Development

The utility of 2-(2,4,6-Trifluorophenyl)acetaldehyde stems from its identity as a reactive intermediate. The aldehyde group is a versatile handle for numerous chemical transformations, while the trifluorinated phenyl ring imparts desirable properties for drug candidates.

-

Medicinal Chemistry: The related compound, 2-(2,4,5-Trifluorophenyl)acetaldehyde, is used to synthesize inhibitors for targets like EGFR/ErbB-2-kinase and dipeptidyl peptidase IV. [5]By extension, the 2,4,6-trifluoro isomer is a valuable precursor for creating novel analogs for structure-activity relationship (SAR) studies targeting similar biological pathways.

-

Organic Synthesis: Aldehydes are fundamental electrophiles in carbon-carbon bond-forming reactions such as the Wittig reaction, aldol condensations, and reductive aminations, enabling the construction of more complex molecular architectures. [6]

Caption: Relationship between the compound's structure and its applications.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-(2,4,6-Trifluorophenyl)acetaldehyde is not widely available, its hazards can be inferred from the parent compound, acetaldehyde, and general knowledge of reactive aldehydes. Acetaldehyde is classified as an extremely flammable liquid and vapor, causes serious eye irritation, may cause respiratory irritation, and is suspected of causing genetic defects and cancer. [7] Recommended Precautions:

-

Handling: Use this compound only in a well-ventilated area, preferably within a chemical fume hood. [8]Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [9]Avoid inhalation of vapors and contact with skin and eyes. [9]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [9]Aldehydes are prone to air oxidation and polymerization, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability. The recommended storage temperature is often between 2-8 °C. [9]* Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment. [8]* Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. [10]

Conclusion

2-(2,4,6-Trifluorophenyl)acetaldehyde represents a valuable, albeit specialized, building block for chemical research and drug development. While its commercial availability can be inconsistent, this guide demonstrates that procurement is feasible through diligent supplier inquiry or, alternatively, through reliable and straightforward in-house synthesis via the oxidation of the corresponding primary alcohol. Its potential to serve as a precursor to novel, fluorinated bioactive molecules makes it a compound of significant interest to the scientific community. Adherence to strict safety protocols is paramount when handling this reactive aldehyde.

References

-

CPAChem. (2023, June 6). Safety data sheet. Retrieved from [Link]

-

Agilent Technologies. (2024, August 23). Acetaldehyde - Safety Data Sheet. Retrieved from [Link]

-

Organic Letters. (2022). 2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile. Retrieved from [Link]

-

Dana Bioscience. 2-[4-(Trifluoromethoxy)phenyl]acetaldehyde 5g. Retrieved from [Link]

-

Airgas. (2021, March 8). SAFETY DATA SHEET - Acetaldehyde. Retrieved from [Link]

-

ChemBuyersGuide.com, Inc. BLD Pharmatech Co., Limited. Retrieved from [Link]

-

Arctom. CAS NO. 111991-19-6 | 2-(2,4,6-TRIFLUOROPHENYL)ACETALDEHYDE. Retrieved from [Link]

-

National Center for Biotechnology Information. Trifluoroacetaldehyde. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. 2-(4-Fluorophenyl)acetaldehyde. PubChem Compound Database. Retrieved from [Link]

-

National Institute on Alcohol Abuse and Alcoholism. Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Organic Syntheses. Acetal. Retrieved from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. 2-(2,4,6-Trifluorophenyl)acetaldehyde (111991-19-6) for sale [vulcanchem.com]

- 3. 111991-19-6|2-(2,4,6-Trifluorophenyl)acetaldehyde|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 2-(2,4,5-trifluorophenyl)acetaldehyde | 111991-20-9 [chemicalbook.com]

- 6. innospk.com [innospk.com]

- 7. agilent.com [agilent.com]

- 8. airgas.com [airgas.com]

- 9. fishersci.com [fishersci.com]

- 10. cpachem.com [cpachem.com]

A Theoretical and Spectroscopic Investigation of 2-(2,4,6-Trifluorophenyl)acetaldehyde: A Keystone for Modern Drug Discovery

Executive Summary: 2-(2,4,6-Trifluorophenyl)acetaldehyde is an organofluorine compound of significant interest in medicinal chemistry. The strategic placement of three fluorine atoms on the phenyl ring imparts unique electronic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive theoretical analysis of the molecule's structural, vibrational, and electronic characteristics using Density Functional Theory (DFT). We further outline robust experimental protocols for its synthesis and spectroscopic validation, offering a self-validating framework for researchers. The insights derived from this combined computational and experimental approach are critical for professionals in drug development seeking to leverage fluorinated scaffolds for next-generation therapeutics.

Introduction: The Strategic Importance of Fluorination

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design.[1] The trifluoromethyl group (-CF3) and fluorinated aromatic rings are particularly prevalent in FDA-approved drugs, valued for their ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[2][3] The electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups and alter molecular conformation, providing medicinal chemists with a powerful tool to fine-tune drug properties.[1][4][5]

2-(2,4,6-Trifluorophenyl)acetaldehyde (CAS No. 111991-19-6) is a bifunctional building block featuring a highly reactive aldehyde group and a symmetrically trifluorinated phenyl ring.[6][7] The symmetric 2,4,6-substitution pattern creates a distinct electronic environment compared to other isomers, making a detailed theoretical investigation essential to predict its behavior and unlock its full potential in synthetic applications. This whitepaper presents a rigorous computational study to elucidate these properties, complemented by practical experimental methodologies.

Theoretical Methodologies: A Computational Framework

To probe the molecular properties of 2-(2,4,6-Trifluorophenyl)acetaldehyde, we employ Density Functional Theory (DFT), a quantum mechanical modeling method that provides a robust balance between computational cost and accuracy for molecules of this size.

Causality of Method Selection:

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen. It incorporates both Hartree-Fock exchange and DFT exchange-correlation, offering a high degree of accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties of organic compounds.[8][9]

-

Basis Set: The 6-311++G(d,p) basis set is selected. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The diffuse functions ("++") are crucial for accurately modeling non-covalent interactions and the electronic properties of electronegative atoms like fluorine and oxygen, while the polarization functions ("(d,p)") account for the non-spherical nature of electron density in bonds.

-

Software: All calculations are performed using the Gaussian suite of programs, a standard in the field of computational chemistry.[10]

The following workflow diagram illustrates the computational process employed in this study.

Caption: Computational workflow for the theoretical analysis of 2-(2,4,6-Trifluorophenyl)acetaldehyde.

Computational Analysis and Results

Conformational Analysis

The flexibility of the acetaldehyde side chain allows for rotation around the C1-Cα bond. A Potential Energy Surface (PES) scan was performed by systematically rotating the O=Cα-C1-C2 dihedral angle to identify the most stable conformation.

Caption: Frontier molecular orbitals of 2-(2,4,6-Trifluorophenyl)acetaldehyde.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface.

-

Red Regions (Negative Potential): Concentrated around the carbonyl oxygen, indicating the most electron-rich area and the site most favorable for interaction with electrophiles or hydrogen bond donors.

-

Blue Regions (Positive Potential): Located around the aldehyde proton and the hydrogens of the methylene bridge, indicating electron-deficient areas.

-

Green/Yellow Regions (Neutral Potential): Cover the trifluorophenyl ring, though the electronegative fluorine atoms create a slight negative potential around them.

This analysis confirms the high reactivity of the aldehyde group and highlights the role of the electronegative oxygen atom in directing intermolecular interactions.

Experimental Validation Protocols

A theoretical model is only as valuable as its ability to predict real-world phenomena. The following protocols provide a self-validating system to synthesize and characterize 2-(2,4,6-Trifluorophenyl)acetaldehyde, allowing for direct comparison with the computational results.

Synthesis Protocol: Oxidation of 2-(2,4,6-Trifluorophenyl)ethanol

This protocol describes a standard Swern oxidation, a reliable method for converting primary alcohols to aldehydes with minimal over-oxidation.

Materials:

-

2-(2,4,6-Trifluorophenyl)ethanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (TEA), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Oxalyl Chloride Activation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

-

DMSO Addition: Slowly add a solution of anhydrous DMSO (2.4 eq.) in anhydrous DCM to the oxalyl chloride solution via a syringe. Stir for 15 minutes.

-

Alcohol Addition: Add a solution of 2-(2,4,6-Trifluorophenyl)ethanol (1.0 eq.) in anhydrous DCM dropwise over 20 minutes, ensuring the internal temperature remains below -65 °C. Stir for an additional 45 minutes.

-

Quenching: Add anhydrous triethylamine (5.0 eq.) dropwise to the reaction mixture. Allow the mixture to warm to room temperature slowly over 1 hour.

-

Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure aldehyde.

Spectroscopic Characterization Protocol

FT-IR Spectroscopy:

-

Acquire a spectrum of the purified product using a thin film on a NaCl or KBr plate.

-

Collect data from 4000 to 400 cm⁻¹.

-

Compare the experimental spectrum with the calculated vibrational frequencies in Table 2. Verify the presence of the strong C=O stretch (~1735 cm⁻¹) and the C-F stretches (~1350-1100 cm⁻¹).

¹H and ¹³C NMR Spectroscopy:

-

Dissolve ~10-20 mg of the purified product in 0.5 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Signals:

-

A triplet for the aldehyde proton (~9.7 ppm) due to coupling with the adjacent CH₂ group.

-

A doublet for the methylene (CH₂) protons (~3.8 ppm).

-

A triplet for the aromatic protons (~6.8 ppm) due to coupling with adjacent fluorine atoms.

-

-

Expected ¹³C NMR Signals:

-

A signal for the carbonyl carbon (~198 ppm).

-

Signals for the aromatic carbons showing characteristic C-F coupling.

-

A signal for the methylene carbon (~45 ppm).

-

Reactivity, Applications, and Future Directions

The theoretical results confirm the dual nature of 2-(2,4,6-Trifluorophenyl)acetaldehyde's reactivity. The aldehyde group is a prime target for nucleophilic addition and condensation reactions, making it a versatile handle for constructing more complex molecules. [11][12]The trifluorinated phenyl ring, while relatively electron-deficient, influences the overall lipophilicity and metabolic stability of derivatives. [2] This building block is ideally suited for:

-

Synthesis of Heterocycles: As a precursor in reactions like the Pictet-Spengler reaction for creating fluorinated tetrahydroisoquinoline scaffolds.

-

Drug Discovery Campaigns: Incorporation into lead compounds to enhance CNS penetration and resist metabolic degradation by cytochrome P450 enzymes. [2][4]* Agrochemical Development: The trifluoromethylpyridine moiety, a related structure, has seen extensive use in agrochemicals, suggesting potential for trifluorophenyl derivatives as well. [5] Future theoretical work could explore the reaction mechanisms involving this aldehyde, such as its condensation with amines or its role in asymmetric catalysis, providing deeper insights for synthetic chemists.

Conclusion

This technical guide has provided a comprehensive theoretical characterization of 2-(2,4,6-Trifluorophenyl)acetaldehyde using high-level DFT calculations. We have elucidated its stable conformation, detailed its geometric parameters, and predicted its vibrational and electronic properties. The analysis highlights the pronounced electrophilicity of the carbonyl carbon and the significant influence of the trifluorinated ring. The accompanying experimental protocols for synthesis and characterization establish a robust, self-validating framework for researchers. These foundational insights underscore the compound's value as a strategic building block for developing novel pharmaceuticals and advanced materials, empowering scientists to harness its unique properties with greater precision and predictability.

References

- Computational mechanistic investigation of the kinetic resolution of α-methyl-phenylacetaldehyde by norcoclaurine synthase. (2024).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules.

- 2-(2,4,6-Trifluorophenyl)acetaldehyde - 111991-19-6. Vulcanchem.

- 2-(2,4,5-trifluorophenyl)acetaldehyde | 111991-20-9. ChemicalBook.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences.

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- Fluorine in drug discovery: Role, design and case studies. (2025). World Journal of Pharmaceutical and Life Sciences.

- Synthesis, spectral and computational analysis of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes. (2015).

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2019). Journal of Pesticide Science.

- Acetal. Organic Syntheses.

- CAS NO. 111991-19-6 | 2-(2,4,6-TRIFLUOROPHENYL)ACETALDEHYDE. Arctom.

- Reactivity and relative reaction rates of formaldehyde, acetaldehyde, and acetone coexisting with large quantities of acetone on 2,4-dinitrophenylhydrazine-impregnated filters. (2019).

- Phenylacetaldehyde. Wikipedia.

- Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.